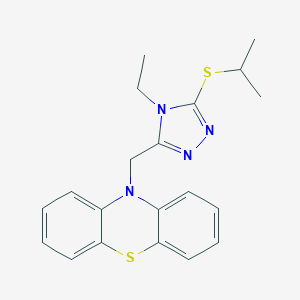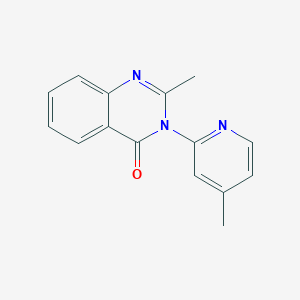![molecular formula C17H15N3O B292944 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B292944.png)
5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile, also known as BHIC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BHIC is a heterocyclic compound that contains a benzimidazole ring fused with an isoquinoline ring, and it has a molecular formula of C19H18N4O.
Mechanism of Action
The mechanism of action of 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is not fully understood, but it has been proposed that 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile exerts its biological activities by interacting with various cellular targets. 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has been shown to have various biochemical and physiological effects. 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has been shown to inhibit the replication of viruses by inhibiting the activity of viral polymerases.
Advantages and Limitations for Lab Experiments
5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has several advantages for lab experiments, such as its low toxicity and high solubility in organic solvents. 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is also easy to synthesize, making it readily available for research purposes. However, 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has some limitations for lab experiments, such as its limited stability in aqueous solutions and its potential for oxidation and degradation under certain conditions.
Future Directions
There are several future directions for research on 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile. One potential direction is to investigate the structure-activity relationship of 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile to identify more potent analogs with improved biological activities. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile to determine its efficacy and safety in vivo. Additionally, further research is needed to elucidate the mechanism of action of 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile and to identify its cellular targets. Finally, there is a need for more studies to investigate the potential applications of 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile in various fields, such as drug discovery and development.
Conclusion
In conclusion, 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a novel compound that has shown potential applications in various fields. 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has been shown to exhibit anticancer, antiviral, and antibacterial activities, and it has also been reported to have potential as an anti-inflammatory and analgesic agent. 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile exerts its biological activities by interacting with various cellular targets, and it has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile and to identify its cellular targets.
Synthesis Methods
The synthesis of 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves a multistep process that requires the use of various reagents and catalysts. The first step involves the condensation of 2-aminobenzimidazole with 2-phenylacetonitrile in the presence of glacial acetic acid and polyphosphoric acid to form 5,7-diphenyl-2-(1H-benzo[d]imidazol-2-yl)quinoline. The second step involves the reduction of the nitro group of 5,7-diphenyl-2-(1H-benzo[d]imidazol-2-yl)quinoline with tin and hydrochloric acid to form 5,7-diphenyl-2-(1H-benzo[d]imidazol-2-yl)quinoline-4-ol. The final step involves the cyclization of 5,7-diphenyl-2-(1H-benzo[d]imidazol-2-yl)quinoline-4-ol with methyl vinyl ketone in the presence of sodium hydride to form 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile.
Scientific Research Applications
5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has shown potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has been reported to exhibit anticancer, antiviral, and antibacterial activities. It has also been reported to have potential as an anti-inflammatory and analgesic agent. 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has also been shown to inhibit the replication of viruses such as hepatitis B virus and herpes simplex virus. 5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
properties
Molecular Formula |
C17H15N3O |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
5-methyl-11-oxo-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C17H15N3O/c1-19-14-8-4-5-9-15(14)20-16(19)13(10-18)11-6-2-3-7-12(11)17(20)21/h4-5,8-9H,2-3,6-7H2,1H3 |
InChI Key |
UATCTFMTNNUUMP-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N3C1=C(C4=C(C3=O)CCCC4)C#N |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=C(C4=C(C3=O)CCCC4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B292862.png)
![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)
![5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B292867.png)

![3-Methyl-1-[(4-morpholinylmethylene)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292871.png)
![16-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile](/img/structure/B292873.png)
![1-[(4-Chlorobenzyl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292874.png)
![3-(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B292877.png)
![4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B292878.png)
![Ethyl 2-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-3-oxobutanoate](/img/structure/B292879.png)
![9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B292881.png)
![5-(3-Chlorophenyl)-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292883.png)
![5-[(E)-(3-methoxyphenyl)methylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B292888.png)